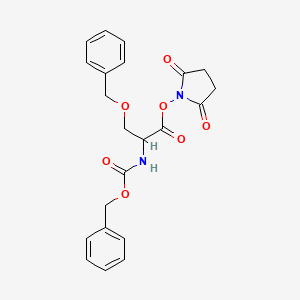

N-Cbz-O-benzyl-L-serine succinimido ester

Description

Properties

Molecular Formula |

C22H22N2O7 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28) |

InChI Key |

FENPPJIIQWZISH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic and Stereochemical Considerations in Reactions Involving N Cbz O Benzyl L Serine Succinimido Ester

Nucleophilic Acyl Substitution Pathways of Succinimido Esters

The formation of a peptide bond using N-Cbz-O-benzyl-L-serine succinimido ester proceeds via a nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.com This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. In this specific context, the succinimido ester serves as an activated form of the N-Cbz-O-benzyl-L-serine carboxylic acid, rendering the carboxyl carbon highly electrophilic and susceptible to attack by a nucleophile, typically the α-amino group of another amino acid or peptide. fiveable.mewikipedia.org

The reaction pathway is generally accepted to be a two-step addition-elimination process:

Nucleophilic Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon of the succinimido ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. vanderbilt.edubyjus.com In this state, the carbon atom temporarily shifts from sp² to sp³ hybridization.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, accompanied by the expulsion of the N-hydroxysuccinimide (NHS) anion, which is a stable and effective leaving group. masterorganicchemistry.com The final result is the formation of a new amide (peptide) bond and the release of N-hydroxysuccinimide. byjus.com

Under basic conditions, the reaction begins with the attack of the nucleophile on the carbonyl group to form a tetrahedral alkoxide intermediate, which then expels the leaving group. byjus.com In acidic conditions, the process is initiated by the protonation of the carbonyl group, which activates it for nucleophilic attack. byjus.comlibretexts.org The equilibrium of the reaction favors the products when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Influence of the Succinimido Leaving Group on Reaction Kinetics and Efficiency

The choice of N-hydroxysuccinimide (NHS) as the activating group is pivotal to the synthetic efficiency of the reagent. NHS esters strike a critical balance: they are sufficiently reactive to undergo aminolysis at a practical rate but are also stable enough to be isolated, purified, and stored. wikipedia.orgnih.gov This contrasts with more reactive intermediates like acyl chlorides or symmetric anhydrides, which are often too labile for isolation.

The effectiveness of the succinimido moiety as a leaving group stems from the stability of the resulting N-hydroxysuccinimide anion. The negative charge on the oxygen atom is stabilized by the adjacent electron-withdrawing imide group, making its conjugate acid, NHS, moderately acidic (pKa ≈ 6.0 in aqueous solution). stackexchange.com This stability makes it a "good" leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism and driving the reaction toward product formation. stackexchange.com

Control of Stereochemical Integrity During Amide Bond Formation

Preserving the stereochemical configuration of the α-carbon is one of the most critical challenges in peptide synthesis. For this compound, maintaining the L-configuration is paramount, as racemization would lead to the formation of a diastereomeric peptide that is difficult to separate and biologically inactive.

Racemization, the loss of chiral integrity at the α-carbon, is a significant risk during the activation and coupling steps of peptide synthesis. highfine.compeptide.com Serine derivatives are known to be particularly susceptible to this side reaction. nih.govresearchgate.net The primary mechanism responsible for racemization of activated amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comrsc.org

This process involves the following factors:

Protecting Group: The nature of the N-terminal protecting group is crucial. Urethane-based protecting groups, such as the Benzyloxycarbonyl (Cbz) group present in this compound, are known to significantly suppress racemization. rsc.orgbiosynth.com They do so because the lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl, making it less available to participate in the cyclization required to form the oxazolone (B7731731) ring.

Base: The presence of a base can abstract the proton from the α-carbon of the activated ester or the resulting oxazolone, leading to a planar, achiral enolate intermediate. highfine.commdpi.com Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. The strength and steric hindrance of the base are critical; stronger, less hindered bases like diisopropylethylamine (DIEA) tend to cause more racemization than weaker, bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine. bachem.comhighfine.com

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can influence the extent of racemization. Some reagents may promote oxazolone formation more than others. nih.govmdpi.com

Temperature: Higher reaction temperatures can increase the rate of racemization. nih.gov

Solvent: The polarity and nature of the solvent can also play a role in stabilizing intermediates that lead to racemization. nih.gov

Several strategies have been developed to minimize or eliminate racemization during the coupling of sensitive amino acid derivatives like this compound.

Use of Urethane Protecting Groups: As mentioned, the inherent Cbz group in the title compound is a primary defense against racemization by disfavoring oxazolone formation. rsc.org

Judicious Choice of Base: Employing sterically hindered and weakly basic amines is a common and effective strategy. Bases like 2,4,6-collidine or N-methylmorpholine (NMM) are often preferred over stronger bases like DIEA. highfine.commdpi.com In some cases, reactions can be designed to proceed without an additional base, which further minimizes the risk. bachem.com

Addition of Racemization Suppressants: The most widely used method involves the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.comhighfine.compeptide.com These additives react with the initially formed activated intermediate to generate a new active ester (e.g., an HOBt-ester) that is less prone to racemization but still highly reactive towards the amine nucleophile. HOAt is often considered superior to HOBt in both accelerating the reaction and suppressing racemization. bachem.com

Control of Reaction Temperature and Time: Keeping the reaction temperature low (e.g., 0 °C) can significantly reduce the rate of epimerization. nih.gov Additionally, minimizing the "pre-activation" time, which is the duration the carboxylic acid remains in its highly activated state before the amine is introduced, can limit the opportunity for racemization to occur. nih.govresearchgate.net

Novel Coupling Reagents: The development of new coupling reagents aims to achieve high efficiency with minimal side reactions. For instance, ynamide-based coupling reagents have been reported to proceed with no detectable racemization as they avoid the use of a base. organic-chemistry.org

The following table summarizes the effect of different coupling reagents on the epimerization of Fmoc-Ser(tBu)-OH, a derivative related to the title compound, highlighting the importance of reagent choice.

Table 1: Comparison of Epimerization with Various Coupling Reagents Coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu. Data sourced from a study on epimerisation in peptide synthesis. mdpi.com

| Coupling Reagent | Epimerization Product (%) | Reaction Efficiency |

|---|---|---|

| HBTU | High | Good |

| HATU | High | Good |

| PyBOP | High | Good |

| DCC | High | Good |

| DEPBT | Low | Reduced |

| MYMsA (Ynamide) | Low | Good |

By carefully selecting reaction conditions and reagents based on these considerations, chemists can effectively utilize this compound to synthesize complex peptides while maintaining the crucial stereochemical integrity of the serine residue.

Applications in Peptide Synthesis and Assembly

Role of N-Cbz-O-benzyl-L-serine Succinimido Ester in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids in a liquid solvent. In this method, this compound serves as an activated building block. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards the free amino group of another amino acid or peptide chain. chemicalbook.comwikipedia.org This reactivity drives the formation of a new peptide (amide) bond under mild conditions. chemicalbook.com

The process typically involves dissolving the this compound and another amino acid (with its carboxyl group protected) in an appropriate organic solvent. The amino group of the second amino acid attacks the carbonyl carbon of the succinimido ester, displacing the N-hydroxysuccinimide leaving group and forming the desired dipeptide. chemicalbook.com The byproduct, N-hydroxysuccinimide, is generally water-soluble, which can simplify its removal during the purification process. chemicalbook.com The Cbz and benzyl (B1604629) groups remain attached to the serine residue, protecting it during the coupling step, and can be removed in a subsequent step. This compound is specifically noted for its application in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The general strategy is to build the peptide chain step-by-step or by combining smaller, pre-synthesized peptide fragments in solution. creative-peptides.com

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer resin. core.ac.uk This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. peptide.com

In modern peptide synthesis, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is predominant. altabioscience.com In standard Fmoc-SPPS, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. An incoming amino acid, also with Fmoc protection on its amine (e.g., Fmoc-Ser(Bzl)-OH), is activated in situ using coupling reagents like HBTU or HATU to facilitate peptide bond formation. altabioscience.comsigmaaldrich.com

While less common than the standard approach, this compound can be used as a building block in certain SPPS strategies. chemimpex.com In this context, the Cbz group serves as the temporary N-terminal protecting group for this specific coupling step, rather than the typical Fmoc group. After coupling this Cbz-protected serine to the resin-bound peptide, the Cbz group would need to be removed before the next amino acid can be added. This deviates from the standard Fmoc protocol and introduces different chemical conditions onto the resin. The use of such pre-activated esters can sometimes be an alternative to using carbodiimide-based coupling reagents. chemicalbook.comnih.gov

A cornerstone of complex chemical synthesis, including SPPS, is the use of an orthogonal protection strategy. numberanalytics.comthieme-connect.de This principle ensures that specific protecting groups can be removed under distinct conditions without affecting other protecting groups present in the molecule. numberanalytics.comwikipedia.org This allows for precise, selective chemical manipulations at various points in the synthesis. bham.ac.uk

The protecting groups on N-Cbz-O-benzyl-L-serine—the N-Cbz group and the O-benzyl group—are key components of such strategies, particularly when used in conjunction with the widely adopted Fmoc and tert-butyl (tBu) based protecting groups in SPPS. peptide.com

Fmoc Group: This N-terminal protecting group is labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in a solvent like DMF. altabioscience.comwikipedia.org

N-Cbz Group: The Carbobenzyloxy group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions often used for some resin linkers. It is typically cleaved using strong acids like HBr in acetic acid or, more commonly, by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). wikipedia.orgbachem.com

O-benzyl Group: The benzyl ether protecting the serine side-chain is also cleaved under the same conditions as the Cbz group, namely hydrogenolysis or strong acid (like HF). wikipedia.orgpeptide.com

This differential stability is the essence of orthogonality. One can selectively remove the Fmoc group to extend the peptide chain without disturbing the Cbz or benzyl groups. Conversely, the Cbz and benzyl groups can be removed without cleaving acid-labile side-chain protecting groups like tert-butyl (tBu) if hydrogenolysis is used. organic-chemistry.org

| Protecting Group | Typical Location | Cleavage Reagent/Condition | Stability |

|---|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amine | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |

| Cbz (Carbobenzyloxy) | α-Amine or Side-Chain Amine | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH) | Stable to base (piperidine) |

| Bzl (Benzyl) | Side-Chain Hydroxyl (Ser), Carboxyl, or Phenol | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HF) | Stable to base (piperidine) |

| tBu (tert-Butyl) | Side-Chain Hydroxyl, Carboxyl, or Phenol | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

The efficiency of coupling reactions in SPPS can be influenced by the steric bulk of both the incoming amino acid and the N-terminal residue of the resin-bound peptide. tu-darmstadt.de this compound is a sterically demanding building block due to the presence of two bulky benzyl-containing groups (Cbz and O-benzyl).

This steric hindrance can pose challenges:

Reduced Reaction Rates: The bulky protecting groups can shield the reactive succinimido ester from the approaching amine of the peptide chain on the resin, potentially slowing down the coupling reaction. tu-darmstadt.de Inefficient or slow coupling can lead to incomplete reactions and the formation of deletion sequences (peptides missing an amino acid), which complicates purification.

Aggregation: Sequences containing bulky, hydrophobic residues can sometimes aggregate on the solid support, further impeding reagent access and reducing reaction efficiency. nih.gov

To address these issues, chemists may employ several strategies, such as increasing the reaction time, using a higher excess of the activated amino acid, or performing double couplings to ensure the reaction goes to completion. The choice of solvent can also play a role in minimizing aggregation and improving reaction kinetics. nih.gov

Comparative Efficacy of N-Hydroxysuccinimide Esters with Other Activated Esters in Peptide Coupling

The activation of a carboxylic acid is a critical step in forming a peptide bond, and various "active esters" have been developed for this purpose. rsc.orgnih.gov The reactivity of the ester is determined by the electron-withdrawing capacity of the alcohol portion, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. sci-hub.se N-hydroxysuccinimide (NHS) esters are among the most widely used activating groups. wikipedia.orgchemicalbook.com

One of the earlier classes of activated esters used extensively in peptide synthesis are the p-nitrophenyl (ONp) esters. chemicalbook.com A comparison between NHS esters and ONp esters reveals several key differences in their practical application.

Reactivity: N-hydroxysuccinimide esters are generally more reactive than their p-nitrophenyl counterparts. chemicalbook.com This allows for faster coupling reactions, which can be crucial for minimizing side reactions like racemization (the loss of stereochemical purity at the amino acid's alpha-carbon). rsc.org

By-products: The leaving group generated from the coupling of an NHS ester is N-hydroxysuccinimide. For a p-nitrophenyl ester, the leaving group is p-nitrophenol. N-hydroxysuccinimide is a colorless compound that is highly soluble in water and many organic solvents, making it relatively easy to remove during workup. chemicalbook.com In contrast, p-nitrophenol is yellow, which can sometimes interfere with reaction monitoring, and its removal can be more difficult.

Crystallinity and Stability: Both types of esters can often be prepared as stable, crystalline solids, which allows for their purification and storage. chemicalbook.com This is a significant advantage over methods that require the in situ generation of a more transient activated species.

While both activating strategies are effective, the higher reactivity and more conveniently removed by-product have made N-hydroxysuccinimide esters a more popular choice in many modern applications of peptide synthesis. chemicalbook.comchemicalbook.com

| Feature | N-Hydroxysuccinimide (NHS) Esters | p-Nitrophenyl (ONp) Esters |

|---|---|---|

| Reactivity | High | Moderate, generally lower than NHS esters chemicalbook.com |

| Leaving Group | N-Hydroxysuccinimide (HOSu) | p-Nitrophenol |

| By-product Properties | Colorless, generally water-soluble, easier to remove chemicalbook.com | Yellow, less soluble, can be more difficult to remove |

| Racemization Risk | Lower due to higher reactivity and faster coupling rsc.org | Higher potential risk due to slower reaction times |

| Stability | Good, often crystalline and storable chemicalbook.com | Good, often crystalline and storable chemicalbook.com |

Comparison with Pentafluorophenyl (PFP) Esters

In the realm of active esters for peptide synthesis, both N-hydroxysuccinimide (NHS) esters, such as this compound, and pentafluorophenyl (PFP) esters are widely employed due to their sufficient reactivity to form peptide bonds under mild conditions. rsc.org The choice between an NHS ester and a PFP ester often depends on the specific requirements of the synthetic strategy, including desired reactivity, stability, and the nature of the coupling partners.

Studies comparing the reactivity of various active esters have shown that NHS esters generally exhibit higher reactivity than PFP esters. thieme-connect.com However, this enhanced reactivity can be a double-edged sword. While it allows for rapid peptide bond formation, it also renders the ester more susceptible to hydrolysis, especially in aqueous or protic environments. thieme-connect.com The byproduct of the coupling reaction with an NHS ester is N-hydroxysuccinimide, which is water-soluble and generally easy to remove during purification. chemicalbook.com

A comparative study of the reactivity and stability of different active esters, including NHS and PFP esters, highlights these differences. The order of stability was found to be 1-NHS > 1-PFP > 1-TFP > 1-SePh > 1-PNP. thieme-connect.com In terms of reactivity for amide bond formation, NHS esters were faster than PFP esters. thieme-connect.com

Table 1: Comparison of NHS Esters and PFP Esters in Peptide Synthesis

| Feature | N-Hydroxysuccinimide (NHS) Esters | Pentafluorophenyl (PFP) Esters |

| Reactivity | Generally higher than PFP esters. thieme-connect.com | Slightly lower than NHS esters. thieme-connect.com |

| Hydrolytic Stability | More susceptible to hydrolysis. thieme-connect.com | More stable towards hydrolysis. thieme-connect.com |

| Byproduct | N-hydroxysuccinimide (water-soluble). chemicalbook.com | Pentafluorophenol (less nucleophilic). thieme-connect.com |

| Common Use | Widely used for bioconjugation and peptide synthesis. igem.org | Valued in syntheses requiring higher stability of the activated acid. thieme-connect.com |

Other Active Esters (e.g., N-hydroxyphthalimide esters)

Beyond PFP esters, other activating groups are also utilized in peptide chemistry. Esters of N-hydroxyphthalimide were recognized early on as valuable intermediates for peptide synthesis. chemicalbook.com These esters are noted for their high reactivity and their tendency to be readily crystallized, which facilitates purification of the activated amino acid derivative. chemicalbook.com

Like N-hydroxysuccinimide, N-hydroxyphthalimide is a hydroxylamine (B1172632) derivative. However, a key difference lies in the properties of the leaving group generated after the coupling reaction. N-hydroxysuccinimide is water-soluble, which simplifies its removal from the reaction mixture during aqueous workups. chemicalbook.com In contrast, N-hydroxyphthalimide is less soluble in water. The choice between these two can therefore depend on the planned purification strategy for the resulting peptide. While both form highly reactive esters suitable for peptide bond formation, the physical properties of the byproducts are a practical consideration for process efficiency. chemicalbook.com

Synthesis of Serine-Containing Peptides and Peptide Mimetics

The primary application of this compound is the incorporation of a protected serine residue into a growing peptide chain. The N-succinimidyl ester group provides the necessary activation of the carboxyl group for it to react efficiently with the free amino group of another amino acid or peptide, forming a stable amide (peptide) bond. igem.org

The protecting groups on the serine derivative, the N-terminal Carbobenzyloxy (Cbz) group and the side-chain benzyl (Bzl) ether, are crucial for successful synthesis. peptide.comnih.gov They prevent unwanted side reactions at the alpha-amino group and the side-chain hydroxyl group of the serine residue during the coupling step. These protecting groups are typically stable to the coupling conditions but can be removed later in the synthetic sequence. The benzyl-based protecting groups (Cbz and Bzl) are often removed simultaneously via catalytic hydrogenolysis. peptide.com

A practical example of its utility is in solution-phase peptide synthesis. For instance, a protected dipeptide can be formed by reacting an N-protected, carboxyl-activated amino acid, such as this compound, with another amino acid ester. nih.gov This step-wise elongation can be continued to build longer peptide chains. The use of such activated esters is also applicable to the synthesis of peptidomimetics, where the peptide backbone or side chains are modified to alter the molecule's properties, such as stability or biological activity. nih.gov

The synthesis of serine-containing peptides is critical for studying a vast range of biological processes. Serine residues, with their polar hydroxyl side chains, can act as both hydrogen bond donors and acceptors, playing important roles in protein folding, enzyme catalysis, and receptor binding. peptide.com Furthermore, peptides containing C-terminal esters are an important class of bioactive molecules. nih.gov The use of protected and activated serine building blocks like this compound is therefore a key technology in chemical biology and drug discovery. chemscene.comfishersci.ca

Table 2: Research Findings on the Synthesis of Serine-Containing Peptides

| Protected Serine Derivative | Synthetic Application | Key Findings/Methodology | Reference |

| N-Boc-O-benzyl-L-serine | Synthesis of an α-/β-dipeptide | Coupled with a β-leucine-methyl ester using EDC/HOBt to form N-Boc-O-benzyl-α-serine-β-leucine-methyl ester. nih.gov | nih.gov |

| Fmoc-Cys-OMe | Solid-phase synthesis of peptides with C-terminal esters | Anchored to a trityl resin via the side-chain thiol group for peptide elongation. nih.gov | nih.gov |

| N-Cbz-L-serine benzyl ester | Building block in peptide synthesis | Used as a pharmaceutical intermediate and for synthesizing other protected serine derivatives. fishersci.ca | fishersci.ca |

Extended Research Applications in Chemical Biology and Materials Science

Bioconjugation and Protein Labeling Applications

The primary utility of N-Cbz-O-benzyl-L-serine succinimido ester in chemical biology stems from its capacity for bioconjugation and protein labeling. lumiprobe.com The N-hydroxysuccinimidyl (NHS) ester component is a well-established functional group for reacting with primary amines on biomolecules. thermofisher.com This reactivity allows for the stable, covalent attachment of the protected serine derivative to proteins and peptides, enabling a range of advanced research applications. biotium.comnih.gov

The succinimido ester group is highly reactive toward nucleophilic primary amines, such as those found on the side chain of lysine (B10760008) residues and at the N-terminus of polypeptide chains. thermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.combiotium.com

This conjugation reaction is typically performed in aqueous buffers at a physiological to slightly alkaline pH (typically 7.2 to 9). biotium.comnih.gov The alkaline conditions are necessary to ensure that a sufficient population of the primary amines on the target biomolecule are deprotonated and thus remain nucleophilic. thermofisher.com The efficiency of the labeling reaction can be influenced by factors such as protein concentration, with higher concentrations generally leading to greater labeling efficiency. biotium.com This method is one of the most common techniques for conjugating molecules to proteins. thermofisher.com

Table 1: Key Parameters for Amine-Reactive Conjugation

| Parameter | Description | Typical Value/Condition | Source(s) |

|---|---|---|---|

| Reactive Group | The functional group on the labeling reagent. | N-hydroxysuccinimide (NHS) Ester | thermofisher.com |

| Target Group | The functional group on the biomolecule. | Primary amines (-NH₂) | thermofisher.combiotium.com |

| Target Residues | Specific amino acids in proteins that are targeted. | Lysine (ε-amine), N-terminal (α-amine) | thermofisher.comnih.gov |

| Resulting Bond | The stable, covalent linkage formed. | Amide bond | biotium.com |

| Reaction pH | The optimal pH range for the conjugation reaction. | 7.2 - 9.0 | biotium.comnih.gov |

| Byproduct | The molecule released during the reaction. | N-hydroxysuccinimide (NHS) | thermofisher.com |

A significant challenge in protein labeling with NHS esters is the lack of site selectivity. Since most proteins contain multiple lysine residues on their surface, using a standard NHS ester reagent typically results in a heterogeneous mixture of products with the label attached at various locations. nih.gov This heterogeneity can compromise protein structure and function. nih.gov

To overcome this limitation, advanced strategies have been developed to achieve site-selective modification using NHS ester reagents. One such method involves a "one-pot" two-step process to achieve selective labeling at the N-terminus of a protein. nih.gov

Transesterification: The N-hydroxysuccinimide ester is first reacted with a thiol-containing molecule, such as 2-mercaptoethanesulfonate (MESNa), to convert the highly reactive NHS ester into a more chemoselective thioester in situ.

N-terminal Labeling: The newly formed thioester then reacts selectively with a protein that has been engineered to possess a unique N-terminal cysteine residue. This reaction proceeds via a mechanism similar to native chemical ligation (NCL), forming a stable amide bond exclusively at the protein's N-terminus. nih.gov

This approach cleverly redirects the reactivity of the NHS ester, enabling precise control over the modification site, which is crucial for creating well-defined protein conjugates. nih.gov

Functionalization of Polymeric and Solid Support Materials

The robust amine-reactive chemistry of this compound is not limited to biomolecules; it is also extensively used to functionalize the surfaces of various materials. Polymeric scaffolds, resins, and nanoparticles can be modified by first introducing primary amine groups onto their surfaces and then using the NHS ester to covalently attach the protected serine derivative. nih.gov

A notable application is the functionalization of silica-coated iron oxide magnetic nanoparticles (Fe₃O₄@SiO₂). nih.gov In this process, the nanoparticle surfaces are functionalized with linkers that terminate in an NHS ester group. These activated nanoparticles can then react with primary amines on peptides and proteins, effectively "capturing" them. The magnetic core of the nanoparticles allows for the rapid and gentle separation of the labeled biomolecules from a complex mixture using a magnetic field. nih.gov This demonstrates the power of using such reagents to create functional materials for applications in proteomics and diagnostics.

Development of L-Serine Derivative Ligands for Catalysis

The chiral scaffold of L-serine makes it an attractive building block for the synthesis of chiral ligands used in asymmetric catalysis. Protected serine derivatives serve as precursors for these ligands. nih.gov Research has shown that bidentate ligands derived from L-serine can act as effective co-catalysts in metal-catalyzed reactions, such as the Diels-Alder reaction. nih.gov

In a typical synthesis, a protected L-serine, such as N-Boc-O-benzyl-L-serine, is used as the starting material to create more complex amide-based ligands. nih.gov These serine-derived ligands can coordinate with moderate-strength Lewis acids like copper(II) and zinc(II) salts. The resulting metal-ligand complexes are more soluble in common organic solvents and exhibit enhanced catalytic activity, allowing reactions to proceed with good yields under mild conditions. nih.gov The use of this compound provides a stable, well-defined chiral starting point for constructing a diverse array of such ligands for various catalytic applications.

Precursor for Advanced Serine-Based Small Molecules and Biologically Active Scaffolds

Beyond its direct use in labeling, this compound is a valuable precursor for synthesizing more complex molecules. After its conjugation or hydrolysis, the core N-Cbz-O-benzyl-L-serine structure serves as a protected amino acid building block in multi-step organic synthesis. nih.gov The Cbz and benzyl (B1604629) groups are robust protecting groups that prevent unwanted side reactions at the amine and hydroxyl functionalities, respectively, while other chemical transformations are carried out. nih.gov

This strategy is employed in the synthesis of mixed α/β-peptides. For instance, N-Boc-O-benzyl-L-serine, a closely related analogue, has been used as the N-terminal α-amino acid and coupled with a β-amino acid ester to form a protected dipeptide. nih.gov This demonstrates how the protected serine scaffold can be strategically incorporated into peptide chains and other small molecules. These molecules can be designed as potential enzyme inhibitors or other biologically active agents, highlighting the compound's role as a foundational element in medicinal chemistry and drug discovery. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(benzyloxycarbonyl)-O-benzyl-L-serine |

| N-Boc-O-benzyl-L-serine |

| L-serine |

| 2-mercaptoethanesulfonate (MESNa) |

| Copper(II) trifluoromethanesulfonate |

Analytical Methodologies for Research on N Cbz O Benzyl L Serine Succinimido Ester

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of N-Cbz-O-benzyl-L-serine succinimido ester. It is employed to assess the purity of the synthesized compound and to monitor the progress of reactions in which it is a reactant.

Purity Assessment: The purity of this compound is critical for successful peptide synthesis, as impurities can lead to the formation of undesired side products. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from starting materials, such as N-Cbz-O-benzyl-L-serine, and potential byproducts. The choice of the stationary phase, typically a C18 or C8 column, and the mobile phase composition, often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), are optimized to achieve baseline separation of all components. The purity is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area. For instance, a purity of >94.0% as determined by HPLC is a common specification for this reagent. thermofisher.com

Reaction Monitoring: HPLC is also instrumental in monitoring the progress of coupling reactions where this compound is used to introduce a protected serine residue into a peptide chain. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of the activated ester and the formation of the desired peptide product. This allows for the determination of the reaction endpoint and helps in optimizing reaction conditions such as temperature, time, and stoichiometry of reactants.

A typical HPLC method for analyzing related compounds, such as L-serine benzyl (B1604629) ester hydrochloride, involves using a specific column and mobile phase to achieve separation, with purity often specified to be ≥98.0%. avantorsciences.comsigmaaldrich.com While specific conditions for this compound may vary, the principles remain the same.

Interactive Data Table: HPLC Analysis Parameters for Related Compounds

| Parameter | Value/Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | avantorsciences.com |

| Column Type | BIST™ A+ (for IRDye® 800CW NHS Ester) | sielc.com |

| Mobile Phase | Multi-charged positive buffer (e.g., TMEDA formate) and organic solvent (e.g., MeCN) | sielc.com |

| Detection | UV absorbance at specific wavelengths (e.g., 220 nm and 260 nm) | researchgate.netrsc.org |

| Purity Specification | ≥98.0% | avantorsciences.comsigmaaldrich.com |

Spectroscopic Characterization for Mechanistic Insights and Stereochemical Purity (e.g., IR, NMR)

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound, which is essential for confirming its identity and ensuring its stereochemical integrity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show absorption bands corresponding to:

C=O stretching vibrations of the ester and the succinimide (B58015) ring.

N-H stretching and bending vibrations of the carbamate (B1207046) group.

C-O stretching vibrations of the ether and ester groups.

Aromatic C-H and C=C stretching vibrations from the benzyl and benzyloxycarbonyl protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be observed for the protons of the serine backbone, the benzyl and benzyloxycarbonyl protecting groups, and the succinimide ring. The integration of these signals can confirm the ratio of these different parts of the molecule. For the related compound, O-benzyl-L-serine, characteristic ¹H NMR signals are observed at 3.85-3.97 ppm, 4.58-4.65 ppm, and 7.35-7.50 ppm in D₂O. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbons in the ester, carbamate, and succinimide groups are particularly diagnostic.

Stereochemical Purity: The stereochemical purity of this compound is paramount in peptide synthesis to avoid the formation of diastereomeric peptides. High-resolution NMR spectroscopy can be used to assess the enantiomeric purity. Chiral shift reagents or the derivatization of the compound with a chiral agent can be employed to distinguish between the L- and D-enantiomers. The specific rotation, measured using a polarimeter, is another important parameter for confirming the stereochemical configuration. For instance, the related compound N-Z-L-serine benzyl ester has a specific optical activity of [α]20/D +5° (c = 1 in chloroform). sigmaaldrich.com

Interactive Data Table: Spectroscopic Data for Related Serine Derivatives

| Compound | Technique | Key Signals/Values | Reference |

| O-benzyl-L-serine | ¹H NMR (400 MHz, D₂O) | δ (ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H) | rsc.org |

| N-Z-L-Serine benzyl ester | Optical Activity | [α]20/D +5°, c = 1 in chloroform | sigmaaldrich.com |

| N-BOC-O-Benzyl-L-serine | ¹H NMR & ¹³C NMR | Spectra available | chemicalbook.comchemicalbook.com |

Quantification of Byproducts for Reaction Efficiency Analysis (e.g., N-hydroxysuccinimide)

The efficiency of a reaction involving this compound is not only determined by the yield of the desired product but also by the formation of byproducts. The primary byproduct in reactions involving NHS esters is N-hydroxysuccinimide (NHS). d-nb.inforsc.org

Quantification of N-hydroxysuccinimide (NHS): The quantification of released NHS provides a direct measure of the extent of the reaction. d-nb.info NHS is water-soluble, which can facilitate its separation from the less polar peptide product. rsc.org Hydrophilic Interaction Chromatography (HILIC) has been shown to be a robust and sensitive method for the quantification of NHS. researchgate.netrsc.org This technique is particularly useful as it allows for the direct measurement of the byproduct, which can be challenging with conventional reversed-phase chromatography due to the high polarity of NHS. d-nb.info

A HILIC-based method with UV detection can achieve a detection limit of about 1 mg/L for NHS, which is sensitive enough for most applications. researchgate.netrsc.org The method's universality is a significant advantage, as it focuses on the constant degradation product (NHS) rather than the structurally variable ester compound, simplifying the optimization of separation conditions and calibration. d-nb.inforsc.org For example, a HILIC method using a silica-based column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer allows for the separation and quantification of NHS. chemicalbook.com

By quantifying the amount of NHS formed, researchers can calculate the reaction efficiency and identify any issues with the reaction, such as incomplete conversion or side reactions. This information is crucial for optimizing the process to maximize the yield and purity of the final peptide product.

Interactive Data Table: Analytical Parameters for N-hydroxysuccinimide Quantification

| Parameter | Value/Description | Reference |

| Technique | Hydrophilic Interaction Chromatography (HILIC) | researchgate.netrsc.org |

| Column | Silica-based HILIC column (e.g., Thermo Syncronis HILIC) | chemicalbook.com |

| Mobile Phase | Acetonitrile and aqueous ammonium acetate buffer | chemicalbook.com |

| Detection | UV at 220 nm and 260 nm | researchgate.netrsc.org |

| Limit of Detection (LOD) | ~1 mg/L | researchgate.netrsc.org |

| Limit of Quantification (LOQ) | ~3 mg/L | d-nb.info |

Emerging Trends and Future Research Trajectories

Innovations in Green Chemistry Approaches for Synthesis and Application

The synthesis and application of peptides have traditionally relied on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are now recognized for their significant toxicity and environmental impact. rsc.orgtandfonline.comacs.org Consequently, a major research thrust is the development of "green" alternatives that are less hazardous and derived from renewable sources. tandfonline.com

Innovations in this area directly impact the use of reagents like N-Cbz-O-benzyl-L-serine succinimido ester by providing more sustainable reaction media. Propylene (B89431) carbonate, for instance, has been identified as a viable green polar aprotic solvent capable of replacing DMF and DCM in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Research has shown that coupling and deprotection reactions in propylene carbonate can yield results comparable to those in conventional solvents. rsc.org Other promising green solvents that have been meticulously evaluated include N-butylpyrrolidone (NBP), which is biodegradable and non-toxic, and mixtures such as anisole/N-octyl-2-pyrrolidone (NOP) and Cyrene™/dimethyl carbonate. tandfonline.comacs.orgrgdiscovery.com The effectiveness of these solvents is assessed based on critical parameters like resin swelling and the dissolution of reagents, including protected amino acids and coupling agents. acs.orgrgdiscovery.com

A significant advancement is the move towards aqueous solid-phase peptide synthesis (ASPPS), which aims to use water as the primary solvent. rsc.org This approach necessitates water-soluble or compatible resins, coupling reagents, and protecting groups. rsc.org While this compound itself has limited water solubility, the broader development of water-soluble reagents and protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, paves the way for integrating such building blocks into aqueous synthetic routes, potentially through co-solvent systems. rsc.org

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

| Solvent | Classification | Key Properties | Relevance to Synthesis |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional | Reprotoxic, classified as a Substance of Very High Concern (SVHC). acs.org | Standard solvent for SPPS, excellent solubilizing properties. rsc.org |

| Dichloromethane (DCM) | Conventional | Hazardous, generates significant waste. tandfonline.com | Commonly used in coupling and deprotection reactions. rsc.org |

| Propylene Carbonate (PC) | Green | Polar aprotic, biodegradable. rsc.orgnih.gov | Proven replacement for DMF and DCM in both solution and solid-phase synthesis. rsc.org |

| N-Butylpyrrolidone (NBP) | Green | Non-toxic, biodegradable, safer metabolic profile than NMP. rgdiscovery.com | Performs on par with DMF in automated SPPS, excels in complex peptide synthesis. rgdiscovery.com |

| Anisole/NOP (75:25) | Green | Derived from renewable sources (plants/biomass). tandfonline.com | Good swelling for various resins and solubilizes all Fmoc-protected amino acids. tandfonline.com |

| Dipropyleneglycol Dimethylether (DMM) | Green | Eco-sustainable. nih.gov | Used in combination with piperidine (B6355638) for Fmoc deprotection. nih.gov |

| Water | Green | The ultimate green solvent. | Focus of Aqueous SPPS (ASPPS), requires water-soluble reagents and protecting groups. rsc.org |

Strategies for Enhancing Coupling Efficiency and Minimizing Side Reactions

While the use of active esters like this compound was initially proposed to provide well-defined reactive intermediates and reduce side reactions, achieving high efficiency and purity remains a key objective. nih.gov The rate of reaction for active esters can sometimes be insufficient for the demands of modern automated synthesis, necessitating strategies to improve performance. nih.gov

A primary concern during peptide coupling is racemization, where the chiral integrity of the amino acid is compromised. peptide.com Activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization. peptide.com The rate of racemization is influenced by the protecting group, the amino acid side chain, and the coupling conditions. sci-hub.se To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently included in the coupling step. peptide.comresearchgate.net These additives work by suppressing the formation of the oxazolone or by rapidly converting the activated intermediate into a less racemization-prone active ester. peptide.comluxembourg-bio.com

Other common side reactions include the formation of diketopiperazine at the dipeptide stage and pyroglutamate (B8496135) from N-terminal glutamine residues. peptide.com The choice of coupling reagent is critical. Modern onium salts (aminium/uronium and phosphonium) such as HATU and HCTU are highly effective and can be used to generate the active ester in situ. luxembourg-bio.com Pre-activating the carboxylic acid with the coupling reagent before adding the amine component is a common strategy to ensure the formation of the desired active ester and minimize side reactions. reddit.com For serine derivatives specifically, preventing side-chain related reactions is crucial. While the benzyl (B1604629) group in this compound protects the hydroxyl group, incomplete protection or side reactions during subsequent synthetic steps are always a consideration that requires careful optimization of reaction conditions. nih.gov

Table 2: Strategies to Enhance Coupling and Minimize Side Reactions

| Strategy | Reagent/Method | Target Side Reaction(s) | Mechanism/Principle |

|---|---|---|---|

| Suppressing Racemization | HOBt, HOAt, Oxyma | Racemization/Epimerization | Acts as an additive to capture the activated carboxylic acid, forming a more stable active ester and suppressing oxazolone formation. peptide.comluxembourg-bio.com |

| Improving Coupling Rate | Onium Salts (HATU, HCTU, PyBOP) | Slow reaction kinetics | Highly efficient coupling reagents that rapidly form the active ester in situ, driving the reaction to completion. luxembourg-bio.com |

| Preventing Diketopiperazine | Use of 2-chlorotrityl chloride resin; Addition of residues 2 and 3 as a dipeptide unit. | Diketopiperazine formation | The bulky resin sterically hinders the cyclization reaction at the dipeptide stage. peptide.com |

| Preventing Pyroglutamate | Addition of HOBt during deprotection. | Pyroglutamate formation | Suppresses the base-catalyzed cyclization of N-terminal glutamine. peptide.com |

| Optimized Reagent Addition | Pre-activation | Multiple side reactions | Allowing the carboxylic acid to fully react with the coupling agent (e.g., HATU) before adding the amine ensures efficient formation of the active ester. reddit.com |

Advancements in Automated Synthesis and High-Throughput Methodologies

The automation of chemical synthesis has revolutionized drug discovery and materials science. This compound, as a stable and reactive building block, is well-suited for integration into automated platforms. Solid-phase peptide synthesis (SPPS) is the cornerstone of automated peptide production, and the introduction of automated synthesizers has significantly streamlined this process. rsc.org These systems automate the repetitive cycles of deprotection, washing, and coupling required for chain elongation. nih.gov

A transformative trend in automated synthesis is the adoption of flow chemistry. amt.uk Unlike traditional batch synthesis, flow chemistry involves pumping reagents through reactors where mixing and reaction occur continuously. amt.ukjst.org.in This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent products and enhanced safety, especially for highly exothermic or hazardous reactions. jst.org.inuniqsis.com For the synthesis and application of activated esters, flow reactors can improve mixing efficiency, enhance heat transfer, and allow for rapid optimization of conditions. amt.ukuniqsis.com Industrial-scale production is increasingly looking to continuous flow reactors to improve yield and reduce side reactions.

These automated and flow-based methodologies are often coupled with high-throughput screening (HTS) in drug discovery. nih.gov HTS allows for the rapid testing of large libraries of compounds for biological activity. nih.govebi.ac.uk The ability to rapidly synthesize libraries of peptides and peptidomimetics using building blocks like this compound on automated platforms is crucial for feeding the HTS pipeline and accelerating the discovery of new therapeutic agents. nih.govebi.ac.uk

Table 3: Comparison of Batch vs. Flow Chemistry in Peptide Synthesis

| Parameter | Batch Synthesis (e.g., Automated SPPS) | Flow Chemistry |

|---|---|---|

| Scale | Milligram to multi-kilogram. luxembourg-bio.com | Lab-scale to multi-tonne production. amt.uk |

| Safety | Handling of bulk reagents can be hazardous; potential for thermal runaways in large batches. jst.org.in | Small reactor volumes minimize the quantity of hazardous intermediates at any given time; superior heat transfer prevents exotherms. amt.ukuniqsis.com |

| Control | Good control, but gradients in temperature and concentration can exist in large vessels. | Precise control over temperature, pressure, and residence time, leading to high reproducibility. jst.org.in |

| Optimization | Requires separate experiments for each condition, can be time and material-intensive. | Rapid screening of reaction conditions is possible by varying flow rates and temperature. jst.org.in |

| Throughput | Limited by the cycle time of individual steps. | Can offer high throughput for optimized reactions, enabling production of kilograms per day. uniqsis.comvapourtec.com |

Exploration of Novel Chemical Transformations Utilizing the Succinimido Ester Functionality

The N-hydroxysuccinimide (NHS) ester is a highly versatile functional group, primarily utilized for its reactivity towards primary amines to form stable amide bonds. acs.orgacs.org However, ongoing research seeks to expand the synthetic utility of this moiety beyond its traditional role in peptide elongation.

The succinimido ester of N-Cbz-O-benzyl-L-serine can serve as a precursor for a variety of chemical transformations. It can be reacted with a wide range of nucleophiles other than amino acids. For example, reaction with hydrazines can lead to peptide hydrazides, which are valuable intermediates for fragment condensation via the azide (B81097) method. Reaction with alcohols or thiols, although less common and typically requiring catalysis, can produce esters and thioesters, respectively. C-terminal thioesters are particularly important intermediates for native chemical ligation (NCL), a powerful technique for synthesizing large proteins. nih.gov

Furthermore, the core N-Cbz-O-benzyl-L-serine structure can be manipulated to create non-standard amino acids. For instance, the serine β-lactone, which can be synthesized from N-Cbz-L-serine, is a reactive intermediate that can be opened by various nucleophiles to generate a diverse array of β-substituted alanines. researchgate.net This strategy allows for the site-specific introduction of unique functionalities into a peptide chain. The succinimido ester itself is a key tool in bioconjugation, where it is used to attach peptides to larger molecules like proteins, antibodies, or nanoparticles, creating advanced materials and therapeutics such as antibody-drug conjugates (ADCs). acs.org The exploration of these novel transformations significantly broadens the applicability of this compound as a versatile chemical scaffold.

Q & A

Basic: What are the standard synthetic protocols for preparing N-Cbz-O-benzyl-L-serine succinimido ester, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves activating the carboxyl group of N-Cbz-O-benzyl-L-serine using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or EDC. Critical parameters include:

- Solvent choice : Anhydrous conditions (e.g., DMF or THF) minimize side reactions .

- Temperature : Reactions are performed at 0–4°C to suppress racemization, followed by gradual warming to room temperature .

- Molar ratios : A 1:1.2 molar ratio of carboxylate to NHS ensures complete activation. Excess NHS can be removed via aqueous washes .

Validation via TLC or NMR is essential to confirm ester formation and purity.

Basic: How do protecting groups (Cbz and benzyl) influence the stability of this compound during peptide synthesis?

Answer:

- Cbz (Carbobenzyloxy) : Protects the amine group, stable under basic conditions but cleaved via catalytic hydrogenation or HBr/glacial acetic acid. This allows selective deprotection during stepwise peptide elongation .

- Benzyl ether : Protects the serine hydroxyl group, resistant to nucleophiles but removable with HF or TFA. Its stability prevents undesired side reactions during coupling steps .

Comparative studies show benzyl offers better steric protection than tert-butyl in acidic environments .

Advanced: What analytical techniques are optimal for characterizing this compound, and how are data contradictions resolved?

Answer:

- NMR : H and C NMR confirm ester linkage (δ ~2.8 ppm for succinimido protons) and protecting group integrity. Discrepancies in integration ratios may indicate partial hydrolysis, requiring FTIR validation for carbonyl stretches (~1810 cm) .

- Mass Spectrometry : High-resolution MS distinguishes between the ester and hydrolyzed byproducts. Discrepancies in molecular ion peaks necessitate repurification via flash chromatography .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity. Co-elution with a reference standard resolves ambiguity in retention times .

Advanced: How does this ester compare to other NHS-activated amino acid derivatives in coupling efficiency?

Answer:

Coupling efficiency depends on steric hindrance and solubility:

- Steric effects : The benzyl group on serine introduces moderate steric hindrance, reducing coupling rates compared to unmodified NHS esters (e.g., glycine derivatives). Kinetic studies show ~15% slower acylation in model peptide synthesis .

- Solubility : The hydrophobic benzyl group necessitates polar aprotic solvents (DMF) for optimal reactivity, whereas less hindered esters (e.g., alanine derivatives) tolerate THF .

Competitive assays using fluorescent probes quantify efficiency losses under suboptimal conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact, as succinimido esters are irritants .

- Storage : Store desiccated at -20°C to prevent hydrolysis. Solutions in DMF should be used immediately .

- Deactivation : Quench excess reagent with aqueous ammonia before disposal to hydrolyze reactive esters .

Advanced: How can Taguchi experimental design optimize the synthesis of this ester for scalable production?

Answer:

Taguchi orthogonal arrays (e.g., L9 array) evaluate parameters like:

- Catalyst concentration (EDC: 1–2.5 equiv) .

- Reaction time (2–6 hours) .

- Temperature (0–25°C) .

Signal-to-noise (S/N) ratios identify optimal conditions. For example, higher catalyst concentrations (1.5 equiv) and 4-hour reaction times maximize yield (>90%) while minimizing side products . ANOVA prioritizes catalyst concentration as the most influential factor (77% contribution) .

Basic: What are common side reactions during its use in peptide synthesis, and how are they mitigated?

Answer:

- Hydrolysis : Succinimido esters hydrolyze in moisture, forming inactive acids. Use anhydrous solvents and molecular sieves .

- Racemization : Elevated temperatures or basic conditions cause L→D isomerization. Maintain pH <8 and use low-temperature coupling .

- O-Benzyl cleavage : Strong acids (e.g., TFA) prematurely remove protecting groups. Substitute with milder deprotection agents (e.g., HF·pyridine) .

Advanced: How does this ester perform in site-specific protein labeling compared to maleimide-based reagents?

Answer:

- Specificity : Succinimido esters target lysine ε-amines, offering broader labeling sites than maleimides (cysteine-specific). However, lysine abundance may require stoichiometric optimization to avoid over-labeling .

- Stability : Maleimide-thiol adducts are prone to hydrolysis, while NHS-amine bonds are more stable at physiological pH. Comparative studies show NHS esters retain >90% conjugation efficiency after 24 hours in buffer .

Advanced: What mechanistic insights explain unexpected byproducts in its reactions with nucleophiles?

Answer:

- Nucleophilic attack : Competing reactions at the succinimido carbonyl vs. ester carbonyl can occur. For example, thiols may attack the ester carbonyl, forming thioester byproducts. LC-MS/MS identifies these adducts, guiding solvent polarity adjustments to favor desired pathways .

- Steric effects : Bulky nucleophiles (e.g., tert-butylamines) show reduced reactivity, requiring activated esters with better leaving groups (e.g., pentafluorophenyl esters) .

Basic: How is the compound purified post-synthesis, and what solvents minimize degradation?

Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v) to precipitate pure ester. Avoid protic solvents (e.g., methanol) to prevent hydrolysis .

- Chromatography : Silica gel columns with gradient elution (0–5% methanol in DCM) remove unreacted NHS and coupling agents .

- Lyophilization : For aqueous workups, freeze-drying preserves ester integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.